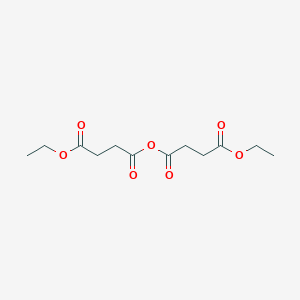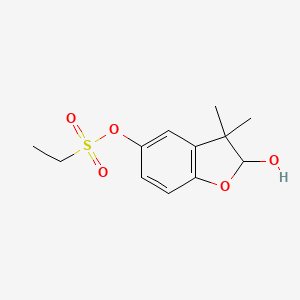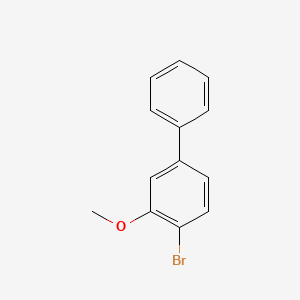
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine is an organic compound with a complex structure that includes both tert-butyl and ethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine typically involves a multi-step synthetic process. One common method involves the reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide. This intermediate is then subjected to catalytic hydrogenation to yield N-tert-butyl-4-aminobenzamide . The reaction conditions often include the use of mixed solvents like toluene and water, and the process involves a series of temperature-controlled steps to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydrogen peroxide and other peroxides.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines.
科学的研究の応用
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine has several applications in scientific research:
作用機序
The mechanism by which 4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can participate in free radical chain reactions, particularly in oxidation processes . These reactions involve initiation, propagation, and termination steps, with the formation of various radical species.
類似化合物との比較
Similar Compounds
Uniqueness
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine is unique due to the presence of both tert-butyl and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
4-N-tert-butyl-4-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-5-14(12(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5,13H2,1-4H3 |
InChIキー |
ZCYKPJUQCJNWMM-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=C(C=C1)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)


![1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
![tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)

![[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B13894372.png)



![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
![Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)

![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)
